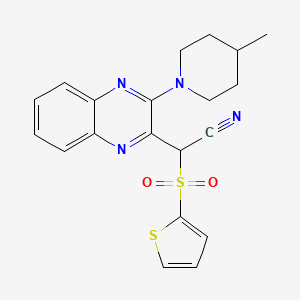
2-(3-(4-Methylpiperidin-1-yl)quinoxalin-2-yl)-2-(thiophen-2-ylsulfonyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(4-Methylpiperidin-1-yl)quinoxalin-2-yl)-2-(thiophen-2-ylsulfonyl)acetonitrile is a useful research compound. Its molecular formula is C20H20N4O2S2 and its molecular weight is 412.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3-(4-Methylpiperidin-1-yl)quinoxalin-2-yl)-2-(thiophen-2-ylsulfonyl)acetonitrile is a complex organic molecule that has attracted attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a quinoxaline core linked to a 4-methylpiperidine group and a thiophenesulfonyl acetonitrile moiety. Its molecular formula is C16H19N3O2S with a molecular weight of approximately 317.41 g/mol. The unique structure of this compound suggests potential interactions with various biological targets, which are crucial for its pharmacological profile.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, quinoxaline derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including:
- DNA Intercalation : The quinoxaline core can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The piperidinyl group may enhance binding to specific enzymes or receptors involved in cancer progression.
A study evaluating related quinoxaline compounds demonstrated their effectiveness against various cancer cell lines, suggesting that the target compound may possess similar or enhanced activity due to its unique substituents .
Antimicrobial Activity
The compound is also being explored for its antimicrobial properties. Research on related thiophene derivatives has shown promising results in inhibiting bacterial growth and fungal infections. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways. Case studies have reported significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
The proposed mechanisms of action for this compound include:
- Inhibition of Kinases : Similar compounds have been identified as inhibitors of kinases involved in cancer signaling pathways.
- Modulation of Oxidative Stress : The sulfanyl moiety may participate in redox reactions, influencing cellular oxidative stress and apoptosis pathways .
- Receptor Binding : The piperidine group may increase the affinity for certain receptors, potentially enhancing therapeutic effects.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Study : A recent study evaluated the cytotoxic effects of similar quinoxaline derivatives on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity at low concentrations .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of thiophene derivatives against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones, indicating the potential utility of the target compound in treating infections.
特性
IUPAC Name |
2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]-2-thiophen-2-ylsulfonylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S2/c1-14-8-10-24(11-9-14)20-19(22-15-5-2-3-6-16(15)23-20)17(13-21)28(25,26)18-7-4-12-27-18/h2-7,12,14,17H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHJTJLAIOMUDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(C#N)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














